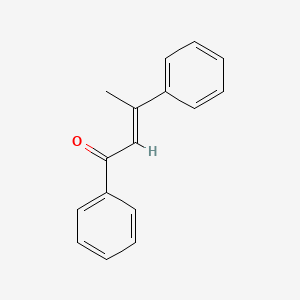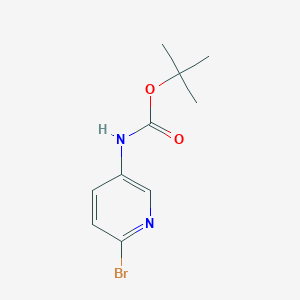
1,3-Diphenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,3-Diphenyl-2-buten-1-one is typically synthesized through the condensation of two molecules of acetophenone. This reaction is catalyzed by aluminum chloride in boiling xylene . Another method involves the use of thionyl chloride as a catalyst, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, n-butyl bromide, ethanol, and water to obtain the final product . These methods are suitable for both laboratory and industrial-scale production due to their simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
1,3-Diphenyl-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form 1,3-diphenyl-2-butanol.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include aluminum chloride, thionyl chloride, and hydroxylamine hydrochloride . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2-buten-1-one has several scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-2-buten-1-one involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of more complex molecules, which then exert their effects through specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
1,3-Diphenyl-2-buten-1-one is similar to other chalcones, such as:
Chalcone: The parent compound of the chalcone family, known for its biological activities.
Flavokawain: A naturally occurring chalcone with anticancer properties.
Isoliquiritigenin: A chalcone with anti-inflammatory and antioxidant activities.
What sets this compound apart is its unique structure, which allows it to be used in a wide range of applications, from cosmetics to industrial uses .
Propiedades
Número CAS |
22573-24-6 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(Z)-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3/b13-12- |
Clave InChI |
PLELHVCQAULGBH-SEYXRHQNSA-N |
SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES isomérico |
C/C(=C/C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
SMILES canónico |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
| 495-45-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
![methyl (2R)-5-[[(2S)-1-methoxy-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxo-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B1336789.png)







![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

